Pirmenol
CAS No.: 68252-19-7
Cat. No.: VC0539790
Molecular Formula: C22H30N2O
Molecular Weight: 338.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68252-19-7 |
|---|---|
| Molecular Formula | C22H30N2O |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | 4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol |
| Standard InChI | InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? |
| Standard InChI Key | APUDBKTWDCXQJA-QIDMFYOTSA-N |
| Isomeric SMILES | C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C |
| SMILES | CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C |
| Canonical SMILES | CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Architecture
Pirmenol’s structure comprises a phenyl group, a pyridinyl moiety, and a dimethylpiperidine ring interconnected via a butanol backbone. The presence of chiral centers at the 2 and 6 positions of the piperidine ring confers stereoisomerism, though it is typically administered as a racemate . The hydrochloride salt form (C₂₂H₃₁ClN₂O) enhances solubility in aqueous media, critical for intravenous formulations .
Table 1: Key Chemical Properties of Pirmenol
Stereochemical Considerations
The racemic nature of Pirmenol necessitates careful analysis of its enantiomers. Chromatographic separation using chiral columns (e.g., Chiralcel OJ®) reveals distinct pharmacokinetic behaviors between (+) and (-) isomers, though both contribute to its antiarrhythmic efficacy . Equilibrium between keto and iminium tautomers in aqueous solutions further complicates its stability profile, requiring lyophilization for long-term storage .
Pharmacological Mechanisms
Ion Channel Modulation
As a Class I antiarrhythmic agent, Pirmenol primarily inhibits cardiac sodium channels, prolonging the action potential duration (APD) in ventricular myocytes. Studies in isolated guinea-pig hearts demonstrate a concentration-dependent increase in effective refractory periods (ERP) by 15–25% at 1–10 μM concentrations . This effect is reversible upon washout, underscoring its transient binding kinetics .
Muscarinic Receptor Antagonism
Pirmenol uniquely blocks muscarinic acetylcholine receptor-operated potassium currents (Iₖ.ACh) in atrial cells. At 0.1 μM, it inhibits carbachol-induced Iₖ.ACh by >90%, effectively reversing atrial fibrillation thresholds in preclinical models . This dual action on ion channels and receptors distinguishes it from traditional antiarrhythmics like amiodarone.
Table 2: Key Pharmacodynamic Parameters
| Parameter | Value | Model System | Source |
|---|---|---|---|
| IC₅₀ (Iₖ.ACh inhibition) | 0.1 μM | Guinea-pig atria | |
| IC₅₀ (GTPγS current) | 30 μM | HEK293 cells | |
| LD₅₀ (rats, oral) | 359.9 mg/kg | Sprague-Dawley rats | |
| LD₅₀ (mice, IV) | 20.8 mg/kg | CD-1 mice |
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability in rodents exceeds 80%, with peak plasma concentrations achieved within 1–2 hours. The 10–15-fold higher LD₅₀ for oral vs. intravenous administration in rats (359.9 vs. 23.6 mg/kg) suggests significant first-pass metabolism . Protein binding remains moderate (60–70%), allowing sufficient free drug concentrations for therapeutic effects.
Metabolic Pathways
Hepatic oxidation via cytochrome P450 generates two primary metabolites:
-
2,3,4,5-Tetrahydro-1-[4-hydroxy-4-phenyl-4-(2-pyridinyl)butyl]-2,6-dimethylpyridinium chloride (major)
-
1-Methyl-5-oxohexylamine hydrochloride (minor)
These metabolites exhibit interconversion in aqueous solutions, forming an equilibrium ratio of 12:1 (major:minor) after 24 hours . Despite structural modifications, metabolites retain 66–97% of the parent compound’s antiarrhythmic activity in canine models .
Clinical Implications and Future Directions
Atrial Fibrillation Management
Pirmenol’s ability to reverse carbachol-induced atrial fibrillation in guinea-pig models (ED₅₀: 2.1 mg/kg IV) positions it as a candidate for paroxysmal AF treatment . Its rapid onset (<5 minutes) and reversible effects offer advantages over irreversible channel blockers.
Limitations and Challenges
Species-specific toxicity profiles, particularly the 10-fold oral/IV LD₅₀ disparity in rodents, necessitate careful dose translation to humans . Furthermore, tautomeric interconversion in solution complicates formulation stability, requiring specialized lyophilization techniques .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume